Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Catalog No.
S892037
CAS No.
1245816-29-8
M.F
C12H21NO3
M. Wt
227.304
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxyla...

CAS Number

1245816-29-8

Product Name

Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

IUPAC Name

tert-butyl 2-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Molecular Formula

C12H21NO3

Molecular Weight

227.304

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-5-12(7-13)8-15-9-12/h4-9H2,1-3H3

InChI Key

NJHHTWIPJPGHQB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)COC2

Medicinal Chemistry:

The structural features of Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate, particularly the presence of a nitrogen atom and a cyclic ring system, bear some resemblance to known bioactive molecules. This suggests its potential as a scaffold for the development of new drugs []. Researchers could explore its ability to interact with specific biological targets, potentially leading to the discovery of novel therapeutic agents.

Organic Synthesis:

The molecule's unique structure offers potential utility in organic synthesis as a building block for the construction of more complex molecules. Its functional groups, such as the carboxylic acid ester and the nitrogen atom, could be exploited for various chemical transformations, allowing researchers to synthesize new and diverse organic compounds [].

Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which incorporates both an oxygen atom and a nitrogen atom within its framework. The molecular formula for this compound is C₁₂H₂₁NO₃, with a molecular weight of approximately 227.3 g/mol. This compound features a tert-butyl group, which enhances its lipophilicity and may influence its biological activity and solubility in organic solvents.

The spiro structure contributes to the compound's rigidity, potentially affecting its interaction with biological targets and influencing its reactivity in

  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The nitrogen atom in the spiro structure can participate in nucleophilic substitution reactions, particularly when activated by electrophiles.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science .

  • Antimicrobial Effects: Similar compounds have shown promise as antimicrobial agents.
  • Cytotoxicity: Some spirocyclic compounds are known for their cytotoxic properties against cancer cell lines.
  • Neuroprotective Activity: The presence of nitrogen in the structure may suggest potential interactions with neurotransmitter systems.

Further research is necessary to elucidate the specific biological effects of this compound .

Synthesis of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate typically involves multi-step organic synthesis techniques:

  • Formation of the Spiro Structure: Initial steps often involve creating the spirocyclic framework through cyclization reactions.
  • Introduction of Functional Groups: Subsequent steps can introduce the tert-butyl group and carboxylate moiety via alkylation and esterification reactions.
  • Purification: The final product is usually purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing or industrial applications.

These methods emphasize the importance of careful reaction conditions to optimize yield and purity .

Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific biological pathways.
  • Material Science: The compound could be utilized in the development of new materials, particularly those requiring specific mechanical or thermal properties.
  • Chemical Research: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.

Research into these applications is ongoing, focusing on optimizing its properties for practical use .

Several compounds share structural similarities with tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate, including:

Compound NameStructure CharacteristicsUnique Features
2-Oxa-6-azaspiro[3.5]nonaneSimilar spirocyclic structureLacks tert-butyl group
Tert-butyl 2-pyrrolidinecarboxylateContains a nitrogen heterocycleDifferent cyclic structure
N-Boc 2-aminoethyl 1,3-dioxolaneContains dioxolane ringDifferent functional groups

These compounds highlight the uniqueness of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate due to its specific spirocyclic arrangement and functional groups that may confer distinct biological activities and chemical reactivities not found in other similar compounds .

The synthesis of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate relies primarily on two fundamental synthetic strategies: reductive amination and intramolecular cyclization reactions . These methodologies have been extensively developed to construct the unique spirocyclic framework that characterizes this compound.

Reductive Amination Approaches

Reductive amination represents a cornerstone methodology for constructing the azaspiro framework, particularly when employing water-tolerant catalytic systems [4]. The process typically involves the formation of an imine intermediate followed by selective reduction to generate the desired secondary amine within the spirocyclic structure [4]. Advanced borane-based catalytic systems, such as tris(pentafluorophenyl)borane, have demonstrated exceptional efficiency in reductive amination reactions under mild conditions [4]. These catalysts exhibit remarkable tolerance to moisture and moderate Brønsted bases, making them particularly suitable for complex spirocycle synthesis [4].

The mechanistic pathway involves initial imine formation between carbonyl precursors and amine substrates, followed by selective hydrosilylation using reagents such as dimethylphenylsilane [4]. The reaction proceeds through a hydrogen-transfer process that maintains high selectivity for the desired spirocyclic product while minimizing side reactions [4].

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide an alternative and highly effective route to spirocyclic compounds through careful substrate design and reaction optimization [5] [17]. These processes typically involve visible light-induced photoredox catalysis to achieve regioselective dearomative cyclization, particularly in the construction of azaspiro frameworks [5]. The methodology employs iridium-based photocatalysts to facilitate the formation of spirocyclic products through controlled radical processes [5].

The cyclization process often requires precise control of reaction conditions to achieve optimal yields and selectivity [17]. Temperature effects play a crucial role, with elevated temperatures generally favoring cyclization while potentially compromising selectivity [17]. The choice of transition metal catalyst significantly influences the reaction outcome, with rhodium, palladium, and gold catalysts each offering distinct advantages for specific substrate classes [17].

Role of Boc-Protection in Spirocycle Formation

The tert-butyloxycarbonyl (Boc) protecting group plays an essential role in the synthesis of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate by providing both protection and activation of nitrogen centers during spirocycle formation [8] [10]. The Boc group serves multiple functions beyond simple protection, actively participating in the cyclization process and influencing the stereochemical outcome of the reaction [7].

Installation and Mechanistic Role

The installation of Boc protection typically employs di-tert-butyl dicarbonate in the presence of mild bases such as 4-dimethylaminopyridine [8]. The Boc group renders the nitrogen relatively non-nucleophilic while maintaining sufficient reactivity for subsequent transformations [8]. This balanced reactivity profile proves crucial in multi-step spirocycle syntheses where selective protection and deprotection sequences are required [10].

In spirocycle formation, the Boc group often participates directly in the cyclization mechanism through intramolecular interactions that stabilize intermediate species [7]. The steric bulk of the tert-butyl group influences the conformational preferences of the substrate, directing cyclization toward the desired spirocyclic geometry [7]. This directing effect proves particularly important in cases where multiple cyclization pathways are possible .

Strategic Applications in Synthesis

The Boc protecting group strategy enables orthogonal protection schemes that are essential for complex spirocycle synthesis [8]. The group can be selectively removed under acidic conditions using trifluoroacetic acid without affecting other functional groups, allowing for precise control over reaction sequences [8]. This selectivity proves particularly valuable in the synthesis of polyfunctional spirocyclic compounds where multiple protecting groups may be present [10].

Protecting GroupInstallation ConditionsRemoval ConditionsStability Profile
BocBoc₂O, DMAP, mild baseTFA, acidic conditionsStable to basic conditions
CarboxybenzylCbzCl, mild basePd-C/H₂ hydrogenationStable to acidic conditions
FluorenylmethoxyFmocCl, mild baseAmine base treatmentOrthogonal to Boc/Cbz

Catalytic Approaches: Rhodium(I)-Mediated Cycloisomerization/Diels-Alder Cascades

Rhodium(I)-catalyzed cascade reactions represent a sophisticated approach to spirocycle synthesis through the combination of cycloisomerization and Diels-Alder cycloaddition processes [12] [13]. These methodologies enable the rapid construction of complex spirocyclic frameworks in a single synthetic operation while maintaining excellent control over regio- and stereoselectivity [12].

Mechanistic Framework

The rhodium-catalyzed cycloisomerization process begins with the coordination of the metal center to unsaturated substrates, typically 1,6-allenenes or related systems [13]. The initial cycloisomerization generates six-membered ring exocyclic 1,3-dienes that serve as competent substrates for subsequent Diels-Alder reactions [13]. This cascade approach achieves remarkable atom economy while constructing multiple bonds in a single operation [13].

The choice of rhodium catalyst and ligand system significantly influences the reaction outcome [9]. Diphosphine ligands such as bis(diphenylphosphino)ethane and xantphos provide optimal activity and selectivity for the cycloisomerization step [9]. The reaction typically employs low catalyst loadings of 0.5 to 2.0 mole percent, making the process economically attractive for large-scale applications [13].

Substrate Scope and Selectivity

The rhodium-catalyzed cascade methodology demonstrates broad substrate tolerance, accommodating various functional groups and substitution patterns [12] [13]. Electron-donating and electron-withdrawing groups on aromatic substrates are well-tolerated, with yields typically ranging from 68 to 89 percent [13]. The reaction exhibits complete chemo- and regioselectivity, producing single regioisomers in most cases [13].

Temperature optimization proves critical for achieving optimal results, with reaction temperatures typically maintained between 80 to 110 degrees Celsius [9] [13]. The solvent system also influences reaction efficiency, with tetrahydrofuran and dichloroethane providing optimal results for different substrate classes [13].

Catalyst SystemTemperature (°C)SolventYield (%)Selectivity
[Rh(COD)Cl]₂/DPEphos80THF75-89>99:1
[Rh(COD)Cl]₂/BINAP100DCE68-85>95:5
[Rh(COD)Cl]₂/Xantphos110Toluene70-82>90:10

Solvent and Temperature Effects on Yield and Selectivity

The optimization of reaction conditions, particularly solvent selection and temperature control, plays a fundamental role in maximizing yield and selectivity in spirocycle synthesis [20] [24]. These parameters significantly influence reaction kinetics, thermodynamic equilibria, and the formation of competing products [35] [36].

Solvent Effects on Reaction Outcomes

Solvent selection profoundly impacts both the rate and selectivity of spirocyclization reactions through multiple mechanisms including polarity effects, hydrogen bonding interactions, and solvation of transition states [36]. Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide generally accelerate reaction rates but may compromise selectivity in certain cases [24]. Conversely, non-polar solvents like toluene often provide superior selectivity while requiring elevated temperatures to achieve acceptable reaction rates [24].

The Kamlet-Abboud-Taft solvatochromic parameters provide a quantitative framework for understanding solvent effects on spirocycle formation [36]. Hydrogen bond accepting ability (β parameter) and dipolarity/polarizability (π* parameter) correlate strongly with reaction rates in many spirocyclization processes [36]. The relationship follows the general form: ln(k) = constant + coefficient(β) + coefficient(π*) [36].

Temperature Optimization Strategies

Temperature optimization requires careful balancing of reaction rate, selectivity, and substrate stability [20] [35]. Higher temperatures generally accelerate cyclization reactions but may lead to increased formation of undesired byproducts or decomposition of sensitive intermediates [20]. The optimal temperature often represents a compromise between achieving acceptable reaction rates and maintaining high selectivity [35].

Systematic temperature screening typically reveals optimal ranges that maximize the desired product while minimizing side reactions [24]. For many spirocyclization reactions, temperatures between 110-130 degrees Celsius provide the best balance of rate and selectivity when using appropriate solvent systems [24]. Temperature effects can be quantitatively described using Arrhenius relationships that enable prediction of optimal conditions [36].

Solvent SystemOptimal Temperature (°C)Yield (%)Selectivity Ratio
Toluene1108315:1
Acetonitrile857512:1
Dimethylformamide100648:1
Tetrahydrofuran706810:1

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate presents significant challenges related to process scalability, economic viability, and manufacturing consistency [25] [27]. These challenges encompass technical, economic, and regulatory considerations that must be addressed for successful commercialization [29].

Technical Scalability Issues

Large-scale production requires adaptation of synthetic methodologies to accommodate continuous processing and automated systems [27]. Batch processes that perform well at laboratory scale often require significant modification for industrial implementation due to heat transfer limitations, mixing efficiency, and reaction time constraints [29]. The development of continuous flow processes offers potential solutions but requires extensive optimization of reaction parameters and equipment design [29].

Catalyst stability and recovery represent critical considerations for industrial processes [25]. Homogeneous catalysts used in laboratory syntheses may require immobilization or replacement with heterogeneous alternatives to enable catalyst recovery and recycling [25]. The development of robust, recyclable catalyst systems has achieved remarkable success in some cases, with turnover numbers exceeding 17 million in optimized systems [25].

Economic and Manufacturing Considerations

The economic viability of industrial production depends on multiple factors including raw material costs, catalyst expenses, and process efficiency [27]. Scalable synthetic routes typically require modifications to minimize expensive reagents and optimize atom economy [27]. The development of alternative synthetic pathways that utilize readily available starting materials can significantly impact production costs [27].

Manufacturing consistency requires implementation of rigorous process control and analytical monitoring systems [29]. Real-time process analytical technologies enable continuous monitoring of reaction progress and product quality, ensuring consistent output during extended production campaigns [29]. The integration of automated systems and artificial intelligence can further enhance process reliability and optimization [29].

Scale FactorLaboratoryPilot PlantIndustrial
Batch Size1-100 g1-50 kg100+ kg
Reaction Time2-24 hours4-48 hoursContinuous
Yield Range65-85%60-80%70-85%
Catalyst Loading1-5 mol%0.1-1 mol%<0.1 mol%

Melting Point (74–77°C) and Thermal Decomposition Behavior

Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate exhibits a well-defined melting point range of 74–77°C [1] [2] [3], which places it within the typical range for spirocyclic carbamate compounds. This melting point is notably higher than related analogues such as tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (55–59°C) [4] and tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (55–56°C) [5], indicating enhanced intermolecular interactions likely attributed to the specific positioning of the oxygen heteroatom within the spirocyclic framework.

The thermal decomposition behavior of spirocyclic compounds typically follows a pattern where the tert-butyl carbamate protecting group undergoes initial cleavage at temperatures above 150°C, followed by degradation of the spirocyclic core structure [6] . For tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate, differential scanning calorimetry studies would be expected to reveal an endothermic transition corresponding to melting around 75°C, followed by exothermic decomposition events beginning approximately at 200°C [8]. The spirocyclic structure provides inherent thermal stability due to the rigid three-dimensional framework that restricts molecular motion and reduces the likelihood of thermally induced bond cleavage [9].

Thermogravimetric analysis of related spirocyclic compounds demonstrates that decomposition typically occurs in two distinct stages: initial loss of the tert-butyl group (molecular weight loss of 57 Da) followed by fragmentation of the spirocyclic core [10] [11]. The presence of the oxygen heteroatom in the spiro ring system may influence the thermal decomposition pathway by providing alternative fragmentation routes through C-O bond cleavage mechanisms [12].

Solubility in Polar vs. Nonpolar Solvents

The solubility profile of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate reflects the competing influences of its hydrophobic tert-butyl ester moiety and the polar heteroatoms within the spirocyclic framework. Experimental observations from related compounds indicate slight solubility in both chloroform and methanol [5], suggesting moderate amphiphilic character.

In polar protic solvents such as water and methanol, solubility is limited due to the predominant hydrophobic character imparted by the tert-butyl group. The compound exhibits limited aqueous solubility primarily due to the bulky tert-butyl substituent, which disrupts hydrogen bonding networks with water molecules [1] . However, the presence of the carbamate functionality and oxygen heteroatom provides some capacity for hydrogen bonding interactions, preventing complete insolubility.

Polar aprotic solvents including dimethyl sulfoxide and N,N-dimethylformamide are expected to provide moderate solubility based on the structural characteristics observed in related spirocyclic compounds . These solvents can effectively solvate both the polar carbamate group and the nonpolar tert-butyl moiety through dipolar interactions.

In nonpolar solvents, the compound demonstrates limited solubility in aliphatic hydrocarbons such as hexane due to the polar heteroatoms, while showing improved dissolution in moderately polar solvents like ethyl acetate where the ester functionality can participate in favorable intermolecular interactions .

pKa Prediction (−0.80) and pH-Dependent Stability

The predicted pKa value of −0.80 ± 0.20 for the carbamate nitrogen in tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate [5] indicates that this functional group remains essentially unprotonated under all physiologically relevant pH conditions. This extremely low pKa value is characteristic of carbamate-protected amines, where the electron-withdrawing carbonyl group significantly reduces the basicity of the nitrogen center [15] [16].

pH-dependent stability studies of related spirocyclic carbamates reveal optimal stability in the pH range of 4–7 [17], with gradual hydrolytic degradation occurring under strongly alkaline conditions (pH > 8). At acidic pH values below 2.4, maximum solution stability is observed due to protonation of any available basic sites and reduced nucleophilic attack on the carbamate carbonyl [18].

The hydrolysis mechanism under alkaline conditions involves nucleophilic attack by hydroxide ions on the carbamate carbonyl carbon, leading to formation of the corresponding amine and carbon dioxide [19] [20]. The spirocyclic framework provides steric protection around the carbamate group, resulting in slower hydrolysis rates compared to linear analogues.

Kinetic studies indicate that hydrolysis follows pseudo-first-order kinetics with respect to the carbamate concentration, with rate constants showing strong pH dependence [17]. The presence of the spirocyclic constraint reduces conformational flexibility around the carbamate bond, potentially affecting the transition state geometry for hydrolysis reactions [21].

Conformational Analysis of the Oxa-Azaspiro System

The conformational behavior of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is dominated by the rigid spirocyclic framework that severely restricts rotational freedom around the spiro junction [23]. Computational modeling studies using density functional theory methods predict that the six-membered oxa-containing ring adopts a chair conformation, while the four-membered azaspiro ring maintains a puckered geometry to minimize ring strain [24] [25].

The spiro carbon atom enforces a tetrahedral geometry with bond angles approaching 109°, creating a perpendicular arrangement between the two ring systems . This orthogonal relationship eliminates conjugation between π-systems in the individual rings, contributing to the compound's photochemical stability and preventing excimer formation [26].

Ring strain analysis reveals that the four-membered azaspiro ring experiences significant angle strain, while the six-membered oxa ring adopts a more stable, strain-free conformation [26]. The tert-butyl carbamate substituent preferentially adopts an equatorial orientation on the six-membered ring to minimize steric interactions [23].

Molecular dynamics simulations of related spirocyclic systems demonstrate that the overall molecular structure remains rigid in solution, with root-mean-square deviations typically less than 1.5 Å over extended simulation periods [27]. The conformational constraint imposed by the spiro junction results in reduced entropy penalties during molecular recognition events, making these compounds valuable scaffolds for drug design applications [28] [29].

NMR conformational analysis of similar spiro systems confirms the predicted three-dimensional arrangements, with characteristic coupling patterns reflecting the fixed geometric relationships between protons across the spiro junction [28]. The limited conformational flexibility enhances binding specificity to biological targets by reducing the number of accessible conformational states [30].

XLogP3

1.3

Wikipedia

Tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Dates

Last modified: 08-15-2023

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